molecular formula C10H17NO B13808865 (NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine

(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine

Cat. No.: B13808865
M. Wt: 167.25 g/mol
InChI Key: FXBOSCKBLTVABQ-OZEWEUHLSA-N
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Description

(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a hydroxylamine group attached to a cyclohexylidene ring, which is further substituted with a methyl and a propan-2-ylidene group. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine typically involves the reaction of appropriate cyclohexanone derivatives with hydroxylamine under controlled conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of homogeneous synthesis systems, as described in the literature, can help in scaling up the production while minimizing the risks associated with batch operations .

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The compound’s reactivity with aldehydes and ketones to form oximes is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine is unique due to its specific substitution pattern and the presence of the cyclohexylidene ring, which imparts distinct steric and electronic properties. These features make it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine

InChI

InChI=1S/C10H17NO/c1-7(2)9-5-4-8(3)6-10(9)11-12/h8,12H,4-6H2,1-3H3/b11-10-/t8-/m1/s1

InChI Key

FXBOSCKBLTVABQ-OZEWEUHLSA-N

Isomeric SMILES

C[C@@H]1CCC(=C(C)C)/C(=N\O)/C1

Canonical SMILES

CC1CCC(=C(C)C)C(=NO)C1

Origin of Product

United States

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